molecular formula C4H7F5S B8089217 Buten-1-ylsulfur pentafluoride

Buten-1-ylsulfur pentafluoride

Cat. No.: B8089217
M. Wt: 182.16 g/mol
InChI Key: LWKOCACMNSLNJZ-ONEGZZNKSA-N
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Description

Buten-1-ylsulfur pentafluoride is an organosulfur compound with the molecular formula C4H7F5S It is characterized by the presence of a butenyl group attached to a sulfur atom, which is further bonded to five fluorine atoms

Scientific Research Applications

Buten-1-ylsulfur pentafluoride has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of buten-1-ylsulfur pentafluoride typically involves the reaction of butenyl derivatives with sulfur tetrafluoride (SF4) under controlled conditions. One common method includes the treatment of butenyl thiol with sulfur tetrafluoride in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and toxic nature of sulfur tetrafluoride. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Buten-1-ylsulfur pentafluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of buten-1-ylsulfur pentafluoride involves its interaction with various molecular targets. The sulfur pentafluoride group is highly electronegative, which allows it to participate in strong interactions with electron-rich sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Vinylsulfur pentafluoride
  • Propen-1-ylsulfur pentafluoride
  • Phenylsulfur pentafluoride

Uniqueness

Buten-1-ylsulfur pentafluoride is unique due to its specific butenyl group, which imparts distinct chemical properties compared to other sulfur pentafluorides. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

[(E)-but-1-enyl]-pentafluoro-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F5S/c1-2-3-4-10(5,6,7,8)9/h3-4H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKOCACMNSLNJZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CS(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/S(F)(F)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buten-1-ylsulfur pentafluoride
Reactant of Route 2
Reactant of Route 2
Buten-1-ylsulfur pentafluoride
Reactant of Route 3
Buten-1-ylsulfur pentafluoride
Reactant of Route 4
Buten-1-ylsulfur pentafluoride
Reactant of Route 5
Buten-1-ylsulfur pentafluoride
Reactant of Route 6
Buten-1-ylsulfur pentafluoride

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